Cas no 22247-81-0 (6H-Purin-6-one,1,9-dihydro-9-(2-hydroxyethyl)-)

6H-Purin-6-one,1,9-dihydro-9-(2-hydroxyethyl)- structure
22247-81-0 structure
Product Name:6H-Purin-6-one,1,9-dihydro-9-(2-hydroxyethyl)-
Numero CAS:22247-81-0
MF:C7H8N4O2
MW:180.16402053833
CID:284286
PubChem ID:135408581
Update Time:2025-04-19

6H-Purin-6-one,1,9-dihydro-9-(2-hydroxyethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purin-6-one,1,9-dihydro-9-(2-hydroxyethyl)-
    • 2-(6-Amino-9H-purin-9-yl)ethanol
    • 6-Amino-9-(2-hydroxyethyl)purine
    • 9-(2-hydroxy-ethyl)-1,9-dihydro-purin-6-one
    • 9-(2-hydroxyethyl)-9H-adenine
    • 9-(2'-hydroxyethyl)adenine
    • 9-(2-hydroxyethyl)-adenine
    • 9-(2-Hydroxyethyl)adenine
    • 9-(2-Hydroxyethyl)hypoxanthin
    • 9h-purine-9-ethanol, 6-amino-
    • 9-hydroxyethyladenine
    • AC1Q4VHV
    • ACMC-209og5
    • N(9)-2-(hydroxyethyl)adenine
    • NSC51467
    • ST051985
    • 9-(2-hydroxyethyl)-6,9-dihydro-1H-purin-6-one
    • DTXSID30944903
    • 9-HYDROXYETHYL HYPOXANTHINE
    • SCHEMBL10889158
    • NSC-51468
    • NSC51468
    • 9-(2-Hydroxyethyl)-9H-purin-6-ol
    • 9-[2-Hydroxyethyl]hypoxanthine
    • 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one
    • 9-(2-Hydroxyethyl)-1,9-dihydro-6H-purin-6-one #
    • 22247-81-0
    • Inchi: 1S/C7H8N4O2/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13)
    • Chiave InChI: ABRQSAMTUHCYEW-UHFFFAOYSA-N
    • Sorrisi: OCCN1C=NC2C(NC=NC1=2)=O

Proprietà calcolate

  • Massa esatta: 180.06484
  • Massa monoisotopica: 180.065
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.3
  • Superficie polare topologica: 79.5Ų

Proprietà sperimentali

  • Densità: 1.67
  • Punto di ebollizione: 532.6°C at 760 mmHg
  • Punto di infiammabilità: 275.9°C
  • Indice di rifrazione: 1.764
  • PSA: 79.51
  • LogP: -0.88810
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm